molecular formula C9H8FNO4 B1322265 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one CAS No. 649736-31-2

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Cat. No. B1322265
M. Wt: 213.16 g/mol
InChI Key: IPRZVDNMKMONNN-UHFFFAOYSA-N
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Patent
US08754240B2

Procedure details

1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (1 g) was dissolved in a solution of potassium carbonate (1.3 g) in water (13 ml). A solution of sodium dithionite (5.24 g) in water (12.3 ml) was added dropwise. The mixture was stirred for 1.5 hours, then left to stand overnight. The solid was filtered and washed with water (6 ml). The solid was dried at 35° C. in a vacuum oven to give crude 4-fluoro-2-methyl-1H-indol-5-ol (0.5 g, 64.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Name
Quantity
12.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH2:12][C:13](=O)[CH3:14].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(=O)([O-])[O-].[K+].[K+].O>[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:12]=[C:13]([CH3:14])[NH:9]2 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=CC=C1O)[N+](=O)[O-])CC(C)=O
Name
Quantity
1.3 g
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.24 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
12.3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (6 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried at 35° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C2C=C(NC2=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.